molecular formula C13H8FNO B6340842 4'-Fluoro-4-hydroxybiphenyl-3-carbonitrile CAS No. 1214356-86-1

4'-Fluoro-4-hydroxybiphenyl-3-carbonitrile

Cat. No.: B6340842
CAS No.: 1214356-86-1
M. Wt: 213.21 g/mol
InChI Key: ROEZUQHFBLTPPF-UHFFFAOYSA-N
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Description

4’-Fluoro-4-hydroxybiphenyl-3-carbonitrile is an organic compound with the molecular formula C₁₃H₈FNO It is a derivative of biphenyl, featuring a fluorine atom and a hydroxyl group attached to the biphenyl structure, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-4-hydroxybiphenyl-3-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a biphenyl derivative, such as 4-fluorobiphenyl.

    Nitration: The biphenyl derivative undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Diazotization: The amino group is converted to a diazonium salt.

    Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction to introduce the nitrile group.

    Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxyl group.

Industrial Production Methods: Industrial production methods for 4’-Fluoro-4-hydroxybiphenyl-3-carbonitrile may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoro-4-hydroxybiphenyl-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products:

    Oxidation: Formation of 4’-Fluoro-4-biphenylcarboxaldehyde.

    Reduction: Formation of 4’-Fluoro-4-hydroxybiphenyl-3-amine.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

4’-Fluoro-4-hydroxybiphenyl-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4’-Fluoro-4-hydroxybiphenyl-3-carbonitrile depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways.

    Chemical Reactivity: The presence of the fluorine atom and hydroxyl group can influence the compound’s reactivity, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

  • 4’-Fluoro-3-hydroxybiphenyl-4-carbonitrile
  • 4’-Fluoro-4-hydroxybiphenyl-2-carbonitrile
  • 4’-Fluoro-4-hydroxybiphenyl-3-carboxylic acid

Comparison: 4’-Fluoro-4-hydroxybiphenyl-3-carbonitrile is unique due to the specific positioning of the fluorine, hydroxyl, and nitrile groups. This unique arrangement imparts distinct chemical properties and reactivity compared to its analogs. For instance, the position of the nitrile group can significantly influence the compound’s ability to participate in nucleophilic substitution reactions.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-12-4-1-9(2-5-12)10-3-6-13(16)11(7-10)8-15/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEZUQHFBLTPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673452
Record name 4'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214356-86-1
Record name 4'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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